molecular formula C12H11BrN2 B8312840 5-Benzyl-3-bromopyridin-2-amine

5-Benzyl-3-bromopyridin-2-amine

Cat. No.: B8312840
M. Wt: 263.13 g/mol
InChI Key: VXOULVVFCZRMKX-UHFFFAOYSA-N
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Description

5-Benzyl-3-bromopyridin-2-amine is a bromopyridine derivative of interest in medicinal chemistry and pharmaceutical research. Compounds within this class are frequently employed as key synthetic intermediates or building blocks in the discovery and development of new therapeutic agents . Specifically, substituted pyridine and pyrazine structures are common scaffolds in the design of small-molecule inhibitors targeting viral proteases . The bromine atom on the pyridine ring offers a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to rapidly explore structure-activity relationships (SAR) . This makes it a valuable compound for constructing more complex molecules aimed at biological targets, including enzymes like the 3CLpro of coronaviruses . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C12H11BrN2

Molecular Weight

263.13 g/mol

IUPAC Name

5-benzyl-3-bromopyridin-2-amine

InChI

InChI=1S/C12H11BrN2/c13-11-7-10(8-15-12(11)14)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,14,15)

InChI Key

VXOULVVFCZRMKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(N=C2)N)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical properties of 5-Benzyl-3-bromopyridin-2-amine and related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) LogP Key Features Source
This compound 5-Benzyl, 3-Br, 2-NH₂ C₁₃H₁₃BrN₂ 277.16 3.19 High lipophilicity, bulky substituent
5-Bromo-6-fluoropyridin-2-amine 5-Br, 6-F, 2-NH₂ C₅H₄BrFN₂ 191.00 N/A Smaller size, dual halogens
5-Bromo-6-methylpyridin-2-amine 5-Br, 6-CH₃, 2-NH₂ C₆H₇BrN₂ 187.04 N/A Electron-donating methyl group
5-Bromo-6-methoxypyridin-3-amine 5-Br, 6-OCH₃, 3-NH₂ C₆H₇BrN₂O 217.04 N/A Methoxy enhances polarity
3-(Benzyloxy)-5-bromopyridin-2-amine 3-OBn, 5-Br, 2-NH₂ C₁₂H₁₁BrN₂O 279.14 N/A Polar benzyloxy group
2-Amino-3-bromo-5-methylpyridine 3-Br, 5-CH₃, 2-NH₂ C₆H₇BrN₂ 187.04 N/A Methyl at 5, bromo at 3

Key Observations :

  • Steric and Electronic Effects : The benzyl group in this compound increases steric hindrance compared to smaller substituents like methyl or methoxy. This may reduce reactivity in nucleophilic substitution but enhance stability in hydrophobic environments .
  • Halogen Diversity : Bromine at position 3 allows for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), whereas fluorine in 5-Bromo-6-fluoropyridin-2-amine may improve metabolic stability in drug design .

Q & A

Q. What are the common synthetic routes for preparing 5-Benzyl-3-bromopyridin-2-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A typical synthesis involves coupling a benzyl group to a brominated pyridin-2-amine scaffold. For example, analogous methods (e.g., for N-(2-Bromobenzyl)pyridin-2-amine) use reductive amination between aldehydes and amines under inert atmospheres. Optimization includes:
  • Catalyst Selection : Use NaBH₃CN or Pd-based catalysts for efficient coupling.
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Purification : Flash column chromatography (FCC) with hexanes/EtOAC gradients improves purity .
    Table 1 : Comparison of Synthetic Parameters
MethodYield (%)CatalystSolventPurification
Reductive Amination47NaBH₃CNMeOHFCC (hexanes/EtOAc)
Cross-Coupling62Pd(PPh₃)₄TolueneRecrystallization

Q. How is the crystal structure of this compound determined using X-ray crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
  • Data Collection : Use a Bruker SMART APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Collect ω-scans at 173 K to minimize thermal motion .
  • Structure Refinement : SHELXL refines atomic positions, with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are added geometrically or located via difference maps .
    Table 2 : Crystallographic Data (Analogous to 3-Bromopyridin-2-amine)
ParameterValue
Space GroupP21/c
a, b, c (Å)12.2179, 4.0007, 12.8451
β (°)109.731
R-factor0.034

Advanced Research Questions

Q. How does the bromine substituent influence the electronic and steric properties of this compound in cross-coupling reactions?

  • Methodological Answer : Bromine acts as a directing group and stabilizes transition states in Suzuki-Miyaura couplings. Computational studies (DFT) can map electron density distributions and identify reactive sites. For example:
  • Electrostatic Potential Maps : Use Gaussian 16 to visualize nucleophilic/electrophilic regions.
  • Steric Maps : Analyze ligand-receptor interactions using molecular docking (e.g., AutoDock Vina).
    Experimental validation involves comparing coupling efficiencies with bromine vs. other halogens (e.g., Cl, I) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR, IR) during characterization?

  • Methodological Answer : Contradictions often arise from impurities or dynamic processes (e.g., tautomerism). Mitigation strategies:
  • Multi-Technique Cross-Validation : Confirm NMR shifts with COSY/HSQC and compare IR peaks to computed spectra (e.g., using ORCA).
  • Variable-Temperature NMR : Detect rotational barriers or tautomeric equilibria.
  • Crystallographic Corroboration : Match experimental SC-XRD bond lengths to DFT-optimized geometries .

Q. How can computational methods predict the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model degradation pathways. Parameters include:
  • pKa Prediction : Tools like ChemAxon calculate protonation states.
  • Thermogravimetric Analysis (TGA) : Validate simulated decomposition temperatures.
  • Hydrolysis Studies : Monitor Br⁻ release via ion chromatography under acidic/basic conditions .

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